Aluminum hydroxystearate
Description
Aluminum hydroxystearate (CAS 300-92-5), also known as hydroxyaluminum distearate, is an aluminum salt derived from hydroxystearic acid. Its molecular formula is $ \text{C}{36}\text{H}{71}\text{AlO}_5 $, consisting of a hydroxystearate anion complexed with aluminum . This compound is widely used in industrial and cosmetic applications due to its emulsifying, stabilizing, and thickening properties. Key applications include:
- Lubricants and greases: Acts as a thickener and stabilizer in high-temperature formulations .
- Cosmetics: Functions as an opacifier, viscosity modifier, and emollient in foundations and lip products .
- Pharmaceuticals: Occasionally used in topical creams for its gelling capacity .
This compound is classified as a metal soap, characterized by its high melting point and insolubility in water.
Properties
Molecular Formula |
C54H105AlO9 |
|---|---|
Molecular Weight |
925.4 g/mol |
IUPAC Name |
bis(2-hydroxyoctadecanoyloxy)alumanyl 2-hydroxyoctadecanoate |
InChI |
InChI=1S/3C18H36O3.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21;/h3*17,19H,2-16H2,1H3,(H,20,21);/q;;;+3/p-3 |
InChI Key |
WBZOJFMJTUQVES-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)O[Al](OC(=O)C(CCCCCCCCCCCCCCCC)O)OC(=O)C(CCCCCCCCCCCCCCCC)O)O |
Origin of Product |
United States |
Preparation Methods
Aluminum hydroxystearate can be synthesized through the reaction of aluminum salts with stearic acid. One common method involves the precipitation of aluminum hydroxide from an aqueous solution of aluminum chloride or nitrate by adding a base such as sodium hydroxide . The resulting aluminum hydroxide is then reacted with stearic acid to form this compound. The reaction conditions, such as temperature and pH, play a crucial role in determining the yield and purity of the final product .
Chemical Reactions Analysis
Aluminum hydroxystearate undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen gas, and various acids and bases for substitution reactions . The major products formed from these reactions include aluminum oxide, stearic acid, and substituted aluminum compounds .
Scientific Research Applications
Aluminum hydroxystearate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of aluminum hydroxystearate varies depending on its application. In the case of its use as an antacid, it acts by neutralizing hydrochloric acid in gastric secretions, thereby increasing the pH and inhibiting the action of pepsin . In vaccine formulations, it functions as an adjuvant by adsorbing antigens onto its surface, enhancing their presentation to the immune system and stimulating a stronger immune response . The molecular targets and pathways involved include the neutralization of gastric acid and the activation of immune cells .
Comparison with Similar Compounds
Aluminum Monostearate
Chemical Structure: $ \text{C}{18}\text{H}{35}\text{AlO}_3 $ (CAS 7047-84-9), a monostearate salt of aluminum . Applications:
- Acts as a gelling agent in oils and ointments.
- Stabilizes emulsions in topical pharmaceuticals and cosmetics.
Key Differences : - Solubility: Unlike aluminum hydroxystearate, aluminum monostearate forms gels in non-polar solvents like mineral oil .
- Functionality : Primarily used for viscosity control, whereas this compound excels in high-temperature stabilization .
Safety : FDA-approved as an inactive ingredient in oral and topical formulations .
Lithium Hydroxystearate
Chemical Structure : $ \text{LiC}{18}\text{H}{35}\text{O}_3 $, a lithium salt of hydroxystearic acid.
Applications :
- Common thickener in lithium-based greases for automotive and industrial use .
Key Differences : - Water Absorption : Lithium hydroxystearate greases absorb ~10% water, whereas this compound-based formulations are less polar and more water-resistant .
- Thermal Stability : Lithium greases outperform aluminum-based ones in high-load applications but degrade faster under extreme heat .
Polyoxyl 15 Hydroxystearate
Chemical Structure : A polyethylene glycol (PEG) ester of hydroxystearic acid, comprising ~70% lipophilic esters and 30% free PEG .
Applications :
- Solubilizer in microemulsions for drug delivery (e.g., propofol formulations) .
Key Differences : - Solubility: Highly soluble in 65–85% organic solvents (e.g., isopropanol, methanol), unlike this compound, which is insoluble in water and polar solvents .
- Functionality: Non-ionic surfactant vs. This compound’s metal soap properties. Analytical methods for purity assessment (e.g., HPLC with BEH C18 columns) are critical for pharmaceutical-grade polyoxyl 15 hydroxystearate .
Ethylhexyl Hydroxystearate
Chemical Structure : An ester derivative of hydroxystearic acid ($ \text{C}{26}\text{H}{50}\text{O}_3 $).
Applications :
Methyl Hydroxystearate Derivatives
Examples : Methyl 10-(R)-hydroxystearate (CAS N/A), synthesized from sewage scum .
Applications :
- Precursor for bio-lubricants and cosmetics-grade hydroxystearic acid .
Key Differences : - Synthesis : Produced via enzymatic or chemical transesterification, unlike this compound’s direct salt formation .
- Purity : High enantiomeric excess (>92% R-isomer) makes it valuable for specialized formulations .
Comparative Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Regulatory Notes
- Analytical Methods : Polyoxyl 15 hydroxystearate requires rigorous HPLC validation (linearity R² >0.99, recovery 98–100%) for pharmaceutical use , whereas this compound is assessed via safety and compatibility tests in industrial settings .
- Synthetic Innovations: Methyl hydroxystearate derivatives from sewage scum offer sustainable alternatives to plant-based hydroxystearic acid, reducing reliance on edible oils .
- Regulatory Status: this compound is restricted to industrial uses in some regions due to inhalation risks, while aluminum monostearate is FDA-approved for topical products .
Q & A
Basic Research Questions
Q. What are the standard analytical techniques for characterizing Aluminum hydroxystearate in laboratory settings?
- Methodological Answer : this compound is typically characterized using a combination of physicochemical methods. Key techniques include:
- Melting Point Analysis : Reported as 155°C (differential scanning calorimetry or capillary method) .
- Solubility Profiling : Less soluble in nonpolar solvents (e.g., hexane) compared to polar solvents (e.g., ethanol) .
- Spectroscopic Methods : Fourier-transform infrared (FTIR) spectroscopy to identify hydroxyl (-OH) and carboxylate (-COO⁻) functional groups. Nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) for structural elucidation, as demonstrated in methyl hydroxystearate synthesis studies .
- Elemental Analysis : Confirmation of aluminum content via inductively coupled plasma mass spectrometry (ICP-MS) .
Q. What are the primary research applications of this compound in material science?
- Methodological Answer :
- Waterproofing Agents : Investigated for enhancing water resistance in leather and cement composites by forming hydrophobic coatings .
- Lubricant Additives : Studied in polymer processing due to its thermal stability (up to 155°C) and compatibility with plastics .
- Paints and Inks : Explored as rheology modifiers to control viscosity and pigment dispersion .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize the synthesis of this compound?
- Methodological Answer :
- Experimental Design : A three-level, four-factor Box-Behnken design can evaluate the effects of methanol volume, catalyst type (e.g., AlCl·6HO vs. HCl), temperature, and reaction time on yield .
- Key Parameters :
| Factor | Range Studied | Optimal Condition |
|---|---|---|
| Methanol (mL/g) | 10–30 | 20 |
| Catalyst concentration | 1–5 wt% | 3 wt% AlCl·6HO |
| Temperature (°C) | 60–100 | 80 |
| Reaction time (h) | 2–6 | 4 |
- Outcome : Complete conversion of methyl estolides to hydroxystearate derivatives with >92% enantiomeric excess (ee) achieved under optimized conditions .
Q. How can researchers resolve contradictions in solubility data for this compound across studies?
- Methodological Answer :
- Contradictions : Discrepancies in solubility profiles (e.g., polar vs. nonpolar solvents) may arise from variations in crystallinity or impurities.
- Resolution Strategies :
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition patterns to infer purity .
- Dynamic Light Scattering (DLS) : Measure particle size distribution in solvent suspensions.
- Controlled Replication : Standardize solvent grades and drying protocols (e.g., lyophilization vs. vacuum drying) .
Q. What role does this compound play in enhancing colloidal stability in lipid-based drug delivery systems?
- Methodological Answer :
- Mechanism : Acts as a nonionic surfactant (HLB ~15) to stabilize lipid nanocapsules (LNCs) by reducing interfacial tension. Critical micelle concentration (CMC) and surface excess concentration () are key metrics .
- Case Study : In LNC formulations, 0.77 g of polyoxyl 15 hydroxystearate (a derivative) achieved stable emulsions with triglycerides, validated via surface tension measurements () .
Data Contradiction and Validation
Q. How do researchers validate the purity of this compound in synthetic batches?
- Methodological Answer :
- Chromatographic Methods : High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) to quantify residual stearic acid or polyethylene glycols .
- X-ray Diffraction (XRD) : Compare crystallinity patterns with reference standards (CAS 637-12-7) .
- Reproducibility : Adhere to USP guidelines for impurity thresholds (<0.1% free aluminum hydroxide) .
Application-Specific Methodologies
Q. What protocols ensure the safe handling of this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
